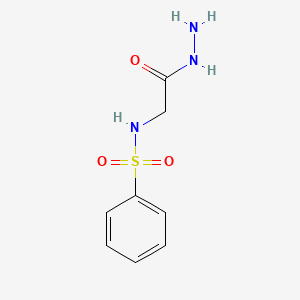

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-11-8(12)6-10-15(13,14)7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPQROAGBZYQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidation products.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include azides, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis and Properties

1.1 Synthesis Methods

The synthesis of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine derivatives under controlled conditions to yield the desired product. The general reaction scheme can be represented as follows:

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives that may exhibit enhanced biological activities.

1.2 Physical and Chemical Properties

- Molecular Formula: CHNOS

- Molecular Weight: 256.29 g/mol

- Solubility: Soluble in polar solvents such as water and methanol.

2.1 Anticancer Potential

Research has shown that this compound and its derivatives exhibit promising anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.

For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The proposed mechanism involves the compound acting as a competitive inhibitor of enzymes critical to cancer cell survival, leading to cell cycle arrest and increased apoptosis.

Case Study: Anticancer Efficacy

A notable study evaluated several hydrazinyl-benzenesulfonamide derivatives for their antiproliferative effects against human breast cancer cell lines (MCF-7, MDA-MB-231). Results showed that certain modifications in the hydrazine moiety enhanced cytotoxicity, with IC values ranging from 2.40 to 4.50 μM .

Enzyme Inhibition

This compound has been explored as a potential inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states, including cancer and glaucoma.

3.1 Mechanism of Action

The sulfonamide moiety interacts with the zinc ion in the active site of CA, leading to inhibition of its activity. Molecular docking studies suggest that this compound binds effectively within the active site, facilitating selective inhibition .

Material Science Applications

Beyond biological applications, this compound is being investigated for its potential use in developing new materials. Its unique chemical structure allows it to serve as a building block for synthesizing novel polymers and composites with specific functional properties.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; effective against multiple cell lines with low IC. |

| Enzyme Inhibition | Potent inhibitor of carbonic anhydrase; binds effectively at the active site. |

| Material Science | Potential as a precursor for novel polymers and materials with tailored properties. |

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

4-((1-(2-Hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 2)

- Structure : Incorporates a benzimidazole ring and pyrimidinyl group.

- Activity : Exhibits enhanced antimicrobial activity due to the benzimidazole core, which facilitates DNA intercalation or topoisomerase inhibition .

4-Amino-N-(3-(2-hydrazinyl-2-oxoethyl)thiazol-2(3H)-ylidene)benzenesulfonamide (Compound 3)

- Structure : Substituted with a thiazole ring.

- Activity : Shows potent antifungal activity, attributed to the thiazole’s sulfur atom, which may disrupt fungal membrane integrity .

- Synthetic Utility : Reacts with aldehydes to form Schiff bases, enabling tunable electronic properties for activity optimization .

N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide

- Structure : Features a benzothiazole ring and 4-methylphenylsulfonyl group.

- Activity: Benzothiazole derivatives are known for antitumor properties, possibly via ROS generation or kinase inhibition .

(Z)-N-(Pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)aminobenzenesulfonamide

- Structure : Schiff base with thiophene and pyrimidine substituents.

- Activity : Demonstrates anticancer activity comparable to doxorubicin, likely due to thiophene’s electron-rich π-system enabling DNA intercalation .

- Advantage: Thiophene improves charge transfer properties, enhancing nonlinear optical (NLO) activity .

Physicochemical and Pharmacokinetic Properties

*LogP values estimated via fragment-based methods.

Mechanistic Insights

- Enzyme Inhibition : The parent compound’s sulfonamide group inhibits carbonic anhydrase, while analogs like the benzothiazole derivative may target kinases or topoisomerases .

- Metal Chelation : Schiff base derivatives (e.g., thiophene-based) form stable complexes with transition metals (Ni²⁺, Cu²⁺), enhancing anticancer activity via redox cycling .

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine group and a sulfonamide moiety, which are critical for its biological interactions. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group further contributes to the compound's overall biological effects by enhancing its interaction with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound have shown promising results in inhibiting tumor-associated enzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of this compound derivatives on cancer cell lines revealed that some compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests potential for further development as anticancer agents.

- Molecular Docking Studies : Computational studies have indicated that the binding affinities of these compounds to target proteins are favorable, supporting their potential as effective inhibitors in cancer therapy .

- Antimicrobial Testing : In antimicrobial assays, derivatives of this compound demonstrated significant inhibition against various pathogens, highlighting their potential use in treating infectious diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | Varies by derivative | Broad-spectrum activity |

| 4-fluoro-N-(2-hydrazino-2-oxoethyl)benzenesulfonamide | Anticancer | 5.87 (hCA II) | Strong enzyme inhibition |

| Isatin-benzenesulfonamide conjugates | Anticancer | 45.10 (hCA I) | Effective against multiple cancer types |

Q & A

Q. What are the standard synthetic routes for N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide, and how are intermediates purified?

The synthesis typically involves coupling benzenesulfonyl chloride with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or dichloromethane). Key steps include the formation of the hydrazinyl-oxoethyl moiety via nucleophilic substitution. Purification is achieved through recrystallization using methanol or ethanol, with reaction progress monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrazinyl and sulfonamide groups. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, S=O stretches at ~1150–1350 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns .

Q. How does the compound react under acidic or basic conditions?

The hydrazinyl group undergoes hydrolysis in strong acids (e.g., HCl), yielding benzenesulfonamide and glyoxylic acid derivatives. In basic conditions (e.g., NaOH), the sulfonamide moiety may form salts, altering solubility. Stability studies recommend neutral pH for storage .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without industrial methods?

Yield optimization involves solvent selection (e.g., DMF for improved solubility), controlled temperature gradients during reflux, and catalytic agents (e.g., triethylamine for acid scavenging). Parallel synthesis trials and Design of Experiments (DoE) can identify optimal molar ratios and reaction times .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values across studies) may arise from differences in bacterial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) and dose-response curve validation are recommended. Structural analogs with modified substituents (e.g., trifluoromethyl groups) show enhanced activity, suggesting SAR-driven redesign .

Q. What crystallographic challenges arise in resolving this compound’s structure?

The sulfonamide group’s flexibility and hydrazinyl-oxoethyl torsion angles complicate X-ray diffraction. Using SHELX software for refinement, high-resolution data (≤ 1.0 Å) and cryocooling (100 K) improve model accuracy. Twinning or disorder in crystals may require alternative space group assignments .

Q. How does the compound interact with biological targets like enzymes or receptors?

Computational docking (e.g., AutoDock Vina) predicts binding to serine proteases or kinase ATP pockets via hydrogen bonds with the sulfonamide and hydrazine groups. In vitro assays (e.g., fluorescence polarization) validate inhibition constants (Kᵢ), with IC₅₀ values compared to positive controls (e.g., doxorubicin for anticancer activity) .

Q. What analytical methods resolve data inconsistencies in stability studies?

High-performance liquid chromatography (HPLC) with UV detection quantifies degradation products under stress conditions (heat, light). Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while mass spectrometry identifies oxidation byproducts (e.g., sulfonic acid derivatives) .

Methodological Considerations

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., microbroth dilution vs. agar diffusion for antimicrobial testing) .

- Structural Confirmation : Pair X-ray crystallography with Density Functional Theory (DFT) calculations to resolve ambiguous electron density maps .

- Reaction Monitoring : Use real-time FT-IR or inline NMR to track intermediate formation and reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.